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Introduction and Mechanism of Action

Cefcapene pivoxil hydrochloride hydrate is an orally active third-generation cephalosporin antibiotic
formulated as a pivaloyloxymethyl ester prodrug that enhances gastrointestinal absorption. Following oral
administration, it undergoes rapid hydrolysis by esterases to release the active metabolite, cefcapene, which
exerts potent bactericidal activity through inhibition of bacterial cell wall synthesis. This antibiotic
demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative pathogens
commonly associated with community-acquired infections, including Streptococcus pneumoniae,
Haemophilus influenzae, Moraxella catarrhalis, and Staphylococcus aureus (methicillin-susceptible strains).
The strategic pivoxil formulation significantly improves the oral bioavailability of this cephalosporin,
making it particularly valuable for outpatient management of various infectious conditions where extended

antibiotic coverage is required. [1]

Pharmacokinetic Profile

Key Pharmacokinetic Parameters
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The pharmacokinetic profile of cefcapene pivoxil hydrochloride hydrate has been characterized through
rigorous clinical studies in healthy adult subjects. Following single oral administration, the drug is rapidly
absorbed and converted to its active form, cefcapene, with peak plasma concentrations typically achieved
within 1.5 to 2.0 hours post-administration. The mean elimination half-life ranges from 1.0 to 1.3 hours,
supporting a three-times-daily dosing regimen to maintain therapeutic concentrations. The drug demonstrates
dose-proportional kinetics within the therapeutic range of 100-200 mg, with approximately 31.5-42.9% of
the administered dose excreted unchanged in urine within 24 hours, indicating significant renal elimination.

[2]

Table 1: Pharmacokinetic Parameters of Cefcapene After Single Oral Administration of Cefcapene Pivoxil

Hydrochloride Hydrate
Parameter 100 mg Dose 150 mg Dose 200 mg Dose
Cmax (mglL) 1.04 £0.22 1.24 £ 0.46 1.56 £0.43
Tmax (h) 1.5-2.0 1.5-2.0 1.5-2.0
AUCInf (h-mglL) 2.94 +0.46 3.97+1.28 470+ 1.19
Elimination Half-life (h) 1.0+0.2 1.2+0.3 1.3+04
Urinary Excretion (% of dose) 31.5+5.2 38.7+6.1 429+7.3

Linear Pharmacokinetics and Dose Proportionality

Cefcapene pivoxil exhibits linear pharmacokinetic properties across the therapeutic dose range of 100-200
mg, as demonstrated by proportional increases in both Cmax and AUC values with escalating doses.
Statistical analysis of dose-normalized parameters revealed no significant differences between the three
dosing groups (100, 150, and 200 mg), confirming consistent absorption and elimination characteristics. This
predictable pharmacokinetic profile facilitates clinical dosing adjustments and supports the development of
fixed-dose regimens for various infectious conditions. The mean residence time ranges from 2.5 to 3.2

hours, consistent with the observed elimination half-life and supporting TID dosing administration. [2]
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Clinical Efficacy Evidence

Respiratory Tract Infections

The clinical efficacy of cefcapene pivoxil has been established through multiple controlled trials, particularly
for respiratory tract infections. In a double-blind comparative study of chronic respiratory tract infections,
cefcapene pivoxil (450 mg/day in three divided doses) demonstrated comparable efficacy to cefteram
pivoxil (600 mg/day), with clinical efficacy rates of 80.2% versus 78.9%, respectively. The bacterial
eradication rate was 60.5% for cefcapene pivoxil compared to 65.9% for cefteram pivoxil, with no
statistically significant differences between treatment groups. These findings establish cefcapene pivoxil as

an effective therapeutic option for lower respiratory tract infections caused by susceptible pathogens. [3]

Special Population Studies

The absorption profile of cefcapene pivoxil has been specifically investigated in patients with
gastrointestinal symptoms such as soft stool or diarrhea, which could potentially impact drug absorption. In
a study of patients with active infections who experienced soft stool or diarrhea during treatment, cefcapene
pivoxil (100 mg TID) demonstrated unchanged absorption characteristics with a mean urinary recovery
rate of 30.1 + 5.8%, comparable to the 34.4 + 5.5% observed in healthy volunteers. The clinical
effectiveness in this challenging patient population was 87.5% (7 of 8 patients), indicating that mild to
moderate gastrointestinal disturbances do not significantly compromise the drug's absorption or therapeutic

efficacy. [4]

Table 2: Clinical Efficacy of Cefcapene Pivoxil in Comparative Trials

Bacterial
. Cefcapene Comparator S
Infection Type Comparator Drug . . . . Eradication
Pivoxil Efficacy Efficacy
Rate
Chronic Respiratory  Cefteram pivoxil 80.2% 78.9% 60.5% vs 65.9%

Tract Infections 600 mg/day
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Bacterial
) Cefcapene Comparator o
Infection Type Comparator Drug . . . . Eradication
Pivoxil Efficacy Efficacy
Rate
Infections with Soft None (compared to 87.5% N/A Not specified

Stool/Diarrhea historical controls)

Safety and Tolerability

Adverse Event Profile

Cefcapene pivoxil demonstrates a favorable safety profile consistent with the cephalosporin class. In
clinical trials, the incidence of adverse drug reactions was approximately 6.0%, with gastrointestinal events
being most commonly reported. The majority of adverse events were mild to moderate in severity and self-
limiting, rarely leading to treatment discontinuation. Comparative studies have shown no significant
differences in the incidence of abnormal laboratory findings between cefcapene pivoxil and other

cephalosporin antibiotics (13.9% for each), with no severe adverse events reported in major trials. [2] [3]

Carnitine Deficiency Risk Management

As a pivoxil-conjugated antibiotic, cefcapene pivoxil has been associated with potential carnitine deficiency
due to conjugation of pivalic acid with carnitine and subsequent renal excretion. However, a large-scale
retrospective study using pediatric database information found no statistically significant difference in the
incidence of carnitine deficiency and associated symptoms (hypoglycemia, altered consciousness,
convulsions) between pivoxil-conjugated antibiotics and amoxicillin. Nevertheless, appropriate precautions
are recommended, particularly for pediatric patients with risk factors for metabolic disorders or those
receiving prolonged therapy. Monitoring and carnitine supplementation may be considered in high-risk

cases. [5]

Detailed Experimental Protocols
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Phase | Pharmacokinetic Study Protocol

Objective: To characterize the single-dose pharmacokinetics and tolerability of cefcapene pivoxil

hydrochloride hydrate in healthy adult volunteers. [2]

Study Design:

e Design Type: Open-label, dose-escalation, parallel-group study

e Subjects: Healthy adult volunteers (typically 18-45 years), confirmed via medical history, physical
examination, and laboratory tests

e Dosing Groups: 100 mg, 150 mg, and 200 mg single doses administered with 240 mL water after
overnight fasting

e Sample Collection: Serial blood samples collected pre-dose and at 0.25, 0.5, 0.75, 1, 1.5, 2, 2.5, 3,
4, 6, 8, and 12 hours post-dose; urine collected at 0-2, 2-4, 4-8, 8-12, and 12-24 hours post-dose

¢ Bioanalytical Method: HPLC-UV with validated method meeting acceptance criteria for precision
and accuracy

Key Methodological Considerations:

¢ Subject Qualification: Comprehensive screening including hematology, biochemistry, urinalysis, and
serology

¢ Standardized Conditions: Fasting for at least 10 hours before dosing, standardized meals 4 hours
post-dose

e Sample Processing: Immediate centrifugation of blood samples (3000 rpm, 10 minutes, 4°C),
plasma stored at -70°C until analysis

¢ Pharmacokinetic Analysis: Non-compartmental methods using validated software (e.g., WinNonlin)
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Study Protocol Finalization

'

Subject Screening
(n=18 healthy males)

l

Randomization to
3 Dose Groups
(100, 150, 200 mg)

l

Single Oral Dose Administration

After Overnight Fast
Serial Blood Collection Urine Collection
Pre-dose to 12 hours 0-24 hours
(13 time points) (5 intervals)
Sample Processing Safety Assessment
Centrifugation, Aliquot, Store at -70°C Adverse Events, Lab Tests, Vital Signs

\

HPLC-UV Analysis
Plasma & Urine Cefcapene Concentrations

\

PK Parameter Calculation
Non-compartmental Analysis

N\

Statistical Analysis
Dose Proportionality Assessment

l

© 2026 Smolecule. All rights reserved. 6/11 Tech Support


https://www.smolecule.com/products/s523075?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

Click to download full resolution via product page

Phase Ill Comparative Clinical Trial Protocol

Objective: To evaluate the clinical efficacy and safety of cefcapene pivoxil compared to active control in

patients with chronic respiratory tract infections. [3]

Study Design:

¢ Design Type: Multicenter, randomized, double-blind, double-dummy, parallel-group study

e Patients: Adults with chronic respiratory tract infections meeting defined diagnostic criteria

¢ Intervention Groups: Cefcapene pivoxil 150 mg TID (450 mg/day) vs. cefteram pivoxil 200 mg TID
(600 mg/day) for 14 days

o Efficacy Endpoints: Clinical efficacy rate (cure + improvement), bacteriological response
(eradication + reduction)

e Assessment Timeline: Baseline, end of treatment (Day 14), follow-up (Day 28)

Key Methodological Considerations:

Randomization: Centralized randomization system with stratification by center and disease severity

Blinding: Double-dummy technique to maintain blinding despite different dosing regimens
Microbiological Methods: Standardized culture and susceptibility testing (MIC determinations)
Clinical Response Criteria:

o Cure: Resolution of signs/symptoms with improvement in radiographic findings

o Improvement: Significant but incomplete resolution of signs/symptoms

o Failure: No significant improvement or worsening of condition

Special Population Absorption Study Protocol

Objective: To evaluate the absorption of cefcapene pivoxil in patients with infectious diseases accompanied

by soft stool or diarrhea. [4]

Study Design:

¢ Design Type: Open-label, single-arm, pharmacokinetic study
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e Patients: Patients with active infections experiencing soft stool or diarrhea (Bristol Stool Scale type 5-
7)

e Dosing: Cefcapene pivoxil 100 mg TID for 5-14 days based on clinical response

¢ Primary Endpoint: Urinary recovery rate of unchanged cefcapene over 12 hours after initial dose

e Secondary Endpoints: Clinical efficacy, bacteriological response, safety profile

Key Methodological Considerations:

¢ Urine Collection: Precise 12-hour urine collection with complete bladder emptying at start and end

¢ Volume Measurement: Total urine volume recorded and aliquots stored at -70°C until analysis

e Comparator Data: Comparison with historical data from healthy volunteers (34.4 + 5.5%)

e Absorption Criteria: Absorption considered comparable if urinary recovery within 20% of healthy
volunteer data

Data Analysis and Statistical Considerations

Pharmacokinetic Data Analysis

For pharmacokinetic studies, the primary parameters for comparison include Cmax, AUCO-t, AUCO-o,
Tmax, and elimination half-life. Bioequivalence assessment should follow regulatory guidelines (e.g., FDA,
EMA) requiring 90% confidence intervals for the ratio of geometric means (test/reference) to fall within 80-
125% for both Cmax and AUC parameters. Dose proportionality can be assessed using power model (Y =
a-Dosef3) with acceptance that 3 is not significantly different from 1. Statistical analysis should include
analysis of variance (ANOVA) on logarithmically transformed parameters with sequence, period, and

treatment as fixed effects and subject as random effect. [2] [6]

Clinical Efficacy Analysis

Clinical efficacy should be analyzed for both per-protocol (PP) and intent-to-treat (ITT) populations, with
the PP analysis serving as primary for efficacy claims. For non-inferiority trials, the margin selection should
be clinically justified and consistent with regulatory guidance (typically 10-15% for infectious diseases).
Bacterial eradication rates should be analyzed with 95% confidence intervals, and subgroup analyses by

pathogen, disease severity, and patient demographics should be pre-specified in the statistical analysis plan.

[3]
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Regulatory Considerations and Compliance

Bioequivalence Study Requirements

For generic development of cefcapene pivoxil formulations, rigorous bioequivalence studies must
demonstrate comparable pharmacokinetic profiles to the reference listed drug. Studies should employ a
randomized, crossover design with adequate washout period (typically >5 half-lives) and sufficient sample
size (generally 18-36 subjects) to achieve statistical power. Recent bioequivalence studies with 75 mg
cefcapene pivoxil formulations demonstrated successful equivalence with 90% confidence intervals of 1.09-

1.22 for AUClast and 1.09-1.24 for Cmax, meeting regulatory criteria. [6]

Special Population Considerations

Particular attention should be paid to pediatric prescribing due to the potential risk of carnitine deficiency

with pivoxil-conjugated antibiotics. Although large-scale studies have not shown significantly increased risk
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compared to other antibiotics, appropriate risk minimization strategies should be implemented, including
avoidance in patients with known carnitine deficiency or inborn errors of metabolism, consideration of
treatment duration, and monitoring for symptoms of hypoglycemia or altered consciousness in young
children. [5]

Conclusion

Cefcapene pivoxil hydrochloride hydrate represents an important therapeutic option in the oral
cephalosporin class, with demonstrated efficacy in respiratory tract infections and a well-characterized
pharmacokinetic profile. The structured clinical development approach outlined in these application notes
provides a framework for generating robust evidence of safety and efficacy. Particular strengths include its
linear pharmacokinetics across the therapeutic range, consistent absorption even in patients with
gastrointestinal disturbances, and comparable efficacy to other cephalosporins in its class. Researchers
should incorporate these standardized protocols and methodological considerations when designing clinical
trials to ensure generation of high-quality, regulatory-grade data supporting the appropriate use of this

antibiotic in clinical practice.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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To cite this document: Smolecule. [Comprehensive Clinical Application Notes and Protocols for
Cefcapene Pivoxil Hydrochloride Hydrate]. Smolecule, [2026]. [Online PDF]. Available at:
[https://www.smolecule.com/products/b523075#cefcapene-pivoxil-hydrochloride-hydrate-clinical-cure-

rate-study-design]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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